3-((3-Carboxypropyl)thio)acrylic acid
Description
3-((3-Carboxypropyl)thio)acrylic acid is a sulfur-containing acrylic acid derivative characterized by a thioether linkage (-S-) connecting a 3-carboxypropyl group to the α-carbon of the acrylic acid backbone. This structure combines the reactivity of the acrylic acid moiety (with its α,β-unsaturated carbonyl system) with the hydrophilic and chelating properties of the carboxylic acid groups.
Properties
CAS No. |
41108-57-0 |
|---|---|
Molecular Formula |
C7H10O4S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
4-[(E)-2-carboxyethenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C7H10O4S/c8-6(9)2-1-4-12-5-3-7(10)11/h3,5H,1-2,4H2,(H,8,9)(H,10,11)/b5-3+ |
InChI Key |
ZZVSGQUJCJHNLE-HWKANZROSA-N |
Isomeric SMILES |
C(CC(=O)O)CS/C=C/C(=O)O |
Canonical SMILES |
C(CC(=O)O)CSC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Carboxypropyl)thio)acrylic acid can be achieved through several methods. One common approach involves the reaction of 3-mercaptopropionic acid with acrylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-((3-Carboxypropyl)thio)acrylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-((3-Carboxypropyl)thio)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
3-((3-Carboxypropyl)thio)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3-Carboxypropyl)thio)acrylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
Key Observations :
- Thioether vs.
- Carboxylic Acid Density : The dual carboxylic acid groups (one from acrylic acid, one from the propyl chain) distinguish it from simpler analogs like 3-(arylthio)propionic acid, which has only one carboxylic acid group. This may enhance its metal-chelating capacity or acidity .
Physicochemical Properties
- Solubility : The dual carboxylic acids likely enhance water solubility compared to 3-(arylthio)propionic acids, which are more lipophilic due to aryl groups .
- Stability: The thioether linkage is generally stable under physiological conditions but may oxidize to sulfoxides or sulfones in the presence of strong oxidizers, as noted in Safety Data Sheets for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
